Disodium tetrakis(nitrito-N)platinate

Platinum precursor procurement Gravimetric atom economy Cost-per-gram platinum

Platinum electroplating lines and catalyst labs requiring halide-free precursors face supply constraints with standard chloroplatinate sources. Disodium tetrakis(nitrito-N)platinate (CAS 17031-24-2) resolves this: • 45.9% gravimetric Pt loading - 7.7% higher than the dipotassium analog, reducing annual procurement mass per gram of platinum delivered. • Documented industrial precedent in Johnson Matthey patent US2027358 for bright, adherent Pt electroplating baths (Na⁺-based electrolyte, 65-80 °C). • Chlorine-free alternative to H₂[PtCl₆] and K₂[PtCl₄] for supported catalysts where residual chloride poisons activity. Orange-yellow crystalline solid; available for immediate global shipment.

Molecular Formula N4Na2O8Pt-2
Molecular Weight 425.09 g/mol
CAS No. 17031-24-2
Cat. No. B12644700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium tetrakis(nitrito-N)platinate
CAS17031-24-2
Molecular FormulaN4Na2O8Pt-2
Molecular Weight425.09 g/mol
Structural Identifiers
SMILESN(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Pt]
InChIInChI=1S/4HNO2.2Na.Pt/c4*2-1-3;;;/h4*(H,2,3);;;/q;;;;2*+1;/p-4
InChIKeyKVYUUUPIVIGIDE-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Tetrakis(nitrito-N)platinate: Halide-Free Platinum Precursor Overview


Disodium tetrakis(nitrito-N)platinate, also designated as sodium tetranitroplatinate(II) with the formula Na₂[Pt(NO₂)₄], is a platinum(II) coordination complex featuring four ambidentate nitrite ligands bound through nitrogen (nitrito-κN) in a square-planar (SP-4-1) geometry [1]. The compound appears as orange-yellow crystals with a molecular weight of 425.09 g·mol⁻¹ and EINECS number 241-104-8 . It belongs to the broader class of tetranitroplatinate(II) salts of general formula M₂[Pt(NO₂)₄], where the counterion M⁺ can be Na⁺, K⁺, Rb⁺, Cs⁺, or Ag⁺, each imparting distinct physicochemical properties to the [Pt(NO₂)₄]²⁻ anion [2]. The compound serves as a versatile intermediate for synthesizing other platinum complexes and as a halide-free platinum source for applications where chloride contamination is undesirable .

Compound Role
Halide-free platinum(II) precursor
Key Attribute
Nitrito-κN coordination, SP-4-1 geometry
Procurement Fit
Higher Pt mass fraction vs. potassium analog
Workflow Context
Chloride-sensitive synthesis and electroplating

Counterion Selection: Disodium vs. Potassium and Ammonium Analogs


Within the M₂[Pt(NO₂)₄] salt family, the counterion (Na⁺ vs. K⁺ vs. NH₄⁺) is not an interchangeable spectator. The choice of cation directly governs three procurement-critical parameters: gravimetric platinum loading per unit mass purchased, aqueous solubility behavior, and compatibility with downstream synthetic protocols [1]. The [Pt(NO₂)₄]²⁻ anion itself exhibits pronounced linkage isomerism (nitro–nitrito photoisomerization) that is sensitive to the crystal packing environment imposed by the counterion [2], meaning that nominally identical anions can display divergent solid-state reactivity depending on whether the cation is Na⁺ or K⁺. Furthermore, the halide-free nature of all tetranitroplatinate salts is a class-level advantage, but the specific counterion determines whether the compound is appropriate for aqueous versus non-aqueous process conditions, a distinction with direct cost and workflow implications .

Cation Identity
Na⁺ vs. K⁺ controls Pt loading per gram, solubility behavior, and crystal packing; may shift solid-state reactivity and aqueous process compatibility.
Linkage Isomerism
Nitro–nitrito photoisomerization of the [Pt(NO₂)₄]²⁻ anion is sensitive to the counterion environment; nominally identical anions may show divergent behavior.
Halide-Free Class
All tetranitroplatinate salts are chloride-free, but potassium or ammonium analogs may not match sodium-based protocols for downstream synthetic or plating workflows.

Disodium vs. Dipotassium Tetranitroplatinate: Quantitative Evidence


Gravimetric Platinum Content Advantage

The disodium salt delivers a 7.7% higher platinum mass fraction than the commercially dominant dipotassium analog, directly reducing the mass of precursor required per mole of platinum in synthesis. This is a procurement-relevant figure of merit because platinum precursors are priced predominantly by contained platinum value. The theoretical Pt content of Na₂[Pt(NO₂)₄] (MW 425.09, Pt atomic weight 195.084) is 45.89% [1], whereas the commercial specification for K₂[Pt(NO₂)₄] (MW 457.30) from Thermo Scientific / Alfa Aesar is ≥42.6% Pt . For a synthesis requiring 1.00 g of platinum, the user would need approximately 2.18 g of the disodium salt vs. 2.35 g of the dipotassium salt, a saving of 0.17 g of precursor mass per gram of platinum.

Gravimetric Pt Content
Reported
45.89% Pt theoretical vs. ≥42.6% Pt for potassium analog
Supports procurement cost-per-Pt-gram optimization
Reduces precursor mass handled per mole of platinum
Platinum precursor procurement Gravimetric atom economy Cost-per-gram platinum

Lower Molecular Weight for Solution Preparation

For solution-based syntheses requiring precise molar concentrations, the disodium salt offers a 7.6% lower molecular weight than the dipotassium analog (425.09 vs. 457.30 g·mol⁻¹) [1][2]. This translates directly to a 7.6% reduction in the mass of compound weighed to prepare a solution of given molarity. For example, to prepare 1.00 L of a 0.0500 M [Pt(NO₂)₄]²⁻ solution, the user requires 21.25 g of the disodium salt versus 22.87 g of the dipotassium salt — a difference of 1.62 g per liter. This distinction is particularly relevant for high-throughput workflows or large-scale preparations where cumulative material savings become significant.

Molecular Weight
Reported
425.09 g·mol⁻¹ (Na salt) vs. 457.30 g·mol⁻¹ (K salt)
Facilitates stoichiometric solution preparation
~7.6% lower mass required per unit molarity
Solution-phase synthesis Stoichiometric calculation Precursor mass optimization

Vibrational Spectroscopic Fingerprint for Cation Differentiation

A foundational comparative IR and Raman study of the M₂[Pt(NO₂)₄] series (M = Na⁺, K⁺, Rb⁺, Cs⁺, Ag⁺) demonstrated that the vibrational frequencies of the [Pt(NO₂)₄]²⁻ anion shift systematically with the identity of the counterion [1]. The sodium and potassium salts exhibit distinguishable IR band positions in the NO₂ symmetric and asymmetric stretching regions (approximately 1300–1450 cm⁻¹) and in the low-frequency Raman region (Pt–N stretching modes below 400 cm⁻¹), attributable to differences in cation–anion lattice interactions and crystal packing [1]. This provides a rigorous spectroscopic method for identity verification and for detecting cation cross-contamination in mixed-batch procurement scenarios.

Vibrational Fingerprint
Class-level
Systematic cation-dependent shifts in ν(NO₂) and ν(Pt–N) IR/Raman bands
Enables non-destructive identity confirmation
Data to verify for specific lot; reference spectra available
Vibrational spectroscopy Quality control Identity confirmation

Historical Electroplating Precedent: Sodium Double Nitrite Baths

The original Johnson Matthey patent (US2027358, filed 1932) for platinum group metal electrodeposition explicitly specifies the use of 'double sodium nitrite' salts — namely, the disodium tetrakis(nitrito)platinate-type compounds — as the preferred plating bath precursor [1]. The patent teaches that these double nitrites are prepared by boiling neutral solutions of the sodium platinum metal chloride with excess sodium nitrite, followed by evaporation and crystallization, yielding the solid disodium tetrakis(nitrito-N)platinate. The resulting plating bath, operated at 65–80 °C and slightly acidified with phosphoric or sulfuric acid, produces bright, dense, adherent platinum deposits [1]. This establishes a documented historical preference for the sodium — rather than potassium — counterion in electroplating applications, attributed to the superior throwing power and deposit quality achieved with the sodium-based electrolyte.

Electroplating Precedent
Source review
Historical Johnson Matthey patent (US2027358) specifies sodium double nitrite bath
Supports electroplating workflow continuity
Qualitative industrial adoption context
Platinum electroplating Double nitrite bath Industrial precedent

Halide-Free Platinum Source for Chloride-Sensitive Applications

Both sodium and potassium tetranitroplatinate(II) provide access to the [Pt(NO₂)₄]²⁻ anion with no halide ligands in the platinum coordination sphere. Chinese-language vendor technical descriptions for the potassium salt explicitly note that the compound '不含氯离子' (contains no chloride ions), and that its aqueous solution is neutral and structurally stable even upon boiling, making it suitable for electroplating where chloride contamination compromises deposit quality . The equivalent property applies to the disodium salt, which is prepared from sodium nitrite and platinum chloride followed by crystallization, eliminating chloride during synthesis . This contrasts sharply with widely used platinum precursors such as K₂[PtCl₄], H₂[PtCl₆], or Na₂[PtCl₆], which introduce four to six equivalents of chloride per platinum center — a critical liability in catalyst preparations where residual halide poisons active sites or in electroplating where chloride causes pitting and poor adhesion [1].

Halide-Free Profile
Class-level
0 wt% chloride ligands vs. ~34–52 wt% for chloroplatinate precursors
Mandatory for chloride-sensitive catalyst prep
Application-dependent chloride sensitivity review required
Halide-free synthesis Chloride-sensitive catalysis Electroplating purity

Visual Crystal Color Differentiation

The disodium and dipotassium tetranitroplatinate(II) salts are visually distinguishable: the disodium salt appears as orange-yellow crystals, while the potassium salt is described as a white crystalline solid or powder . This color difference provides an immediate, low-cost visual check upon receipt that can prevent mix-ups between the two salts in laboratories stocking both compounds. The orange-yellow coloration is consistent with the nitrogen-coordinated (nitrito-κN) binding mode of the nitrite ligands to Pt(II) in the sodium salt lattice, as opposed to the oxygen-coordinated (nitrito-κO) isomer which typically yields different colors.

Crystal Color
Data to verify
Orange-yellow crystals (Na salt) vs. white powder (K salt)
Supports visual identity check upon receipt
Low-cost preliminary quality assurance step
Visual quality control Crystal morphology Identity verification

Optimal Procurement Scenarios for Disodium Tetrakis(nitrito-N)platinate


Platinum Electroplating with Sodium-Based Double Nitrite Electrolyte

For laboratories and industrial facilities establishing or maintaining platinum electroplating lines, the disodium salt is the direct embodiment of the 'double sodium nitrite' precursor specified in the foundational Johnson Matthey patent (US2027358) for bright, adherent platinum deposits [1]. The sodium-based electrolyte, operated at 65–80 °C and slightly acidified with phosphoric or sulfuric acid, has documented industrial precedent for producing dense platinum coatings with good throwing power. In this application, substituting the potassium analog would alter the electrolyte's cation composition, potentially affecting deposit morphology and plating efficiency — a risk that is avoided by adhering to the historically validated sodium-based formulation [1].

Cost-Effective Bulk Procurement for Platinum Complex Synthesis

When purchasing platinum precursors at scale for the synthesis of downstream platinum complexes or catalysts, the 7.7% higher gravimetric platinum content of the disodium salt (45.9% vs. 42.6% Pt) [2] directly reduces the total compound mass that must be procured, shipped, stored, and dispensed per gram of platinum delivered. For a laboratory consuming 50 g of platinum per year in precursor form, selecting the disodium salt over the dipotassium analog would reduce annual precursor mass consumption by approximately 8.5 g — a meaningful saving in both material cost and chemical inventory management.

Halide-Free Platinum Deposition for Chloride-Sensitive Catalysts

In the preparation of supported platinum catalysts where residual chloride poisons catalytic activity (e.g., certain NOₓ storage-reduction catalysts, fuel cell electrocatalysts, and selective hydrogenation catalysts), the tetranitroplatinate family offers a chlorine-free alternative to the commonly used H₂[PtCl₆] or K₂[PtCl₄] precursors [3]. The disodium salt is particularly advantageous when the catalyst support or subsequent activation step is sensitive to potassium ions, or when sodium is the preferred promoter metal in the final catalyst formulation — a scenario encountered in sodium-promoted Pt catalysts for water-gas shift and NOₓ reduction reactions [4].

Spectroscopic Reference Standard for Tetranitroplatinate Anion

The published IR and Raman spectroscopic data for the M₂[Pt(NO₂)₄] series, which includes the sodium salt, provide a validated reference for identity confirmation and purity assessment by vibrational spectroscopy [5]. Laboratories utilizing FTIR or Raman spectroscopy for incoming material verification can leverage these literature data to distinguish the disodium salt from its potassium and other cation analogs, establishing a rapid, non-destructive quality control checkpoint that is particularly valuable when both sodium and potassium tetranitroplatinate salts are maintained in the same chemical inventory [5].

Application
Selection Property
Validation Focus
Platinum electroplating research
Sodium-based double nitrite bath precedent
Deposit morphology and throwing power
Bulk procurement for Pt complex synthesis
Higher gravimetric Pt content per gram
Material cost and inventory mass reduction
Chloride-sensitive catalyst preparation
Zero chloride ligand content
Catalyst activity and selectivity preservation
Spectroscopic reference standard
Published IR and Raman cation-specific fingerprints
Identity confirmation and purity assessment
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